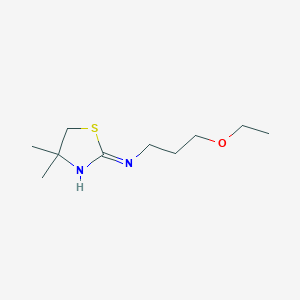![molecular formula C13H13N5OS B1450841 5-Amino-3-(methylsulfanyl)-1H-pyrazol-4-yl-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-keton CAS No. 1188304-92-8](/img/structure/B1450841.png)
5-Amino-3-(methylsulfanyl)-1H-pyrazol-4-yl-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-keton
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the pyrazole, oxadiazole, and tolyl groups) would likely contribute to the compound’s stability. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution . The methylthio group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
Diese Verbindung wurde synthetisiert und auf ihre Antikrebsaktivität gegen verschiedene menschliche Krebszelllinien getestet, darunter Brustkrebs (MCF-7, MDA MB-231), Lungenkrebs (A549) und Prostatakrebs (Du-145). Die Derivate dieser Verbindung zeigen eine gute bis moderate Aktivität, was auf ihr Potenzial als Therapeutikum bei der Krebsbehandlung hindeutet .
Antivirale Aktivität
Derivate dieser Verbindung haben sich in der antiviralen Forschung als vielversprechend erwiesen. Insbesondere bestimmte Sulfonamidderivate, die den 1,2,4-Oxadiazol-Rest enthalten, haben eine anti-Tabakmosaikvirus-Aktivität gezeigt. Dies deutet auf mögliche Anwendungen bei der Entwicklung von antiviralen Mitteln für die landwirtschaftliche Nutzung hin .
Agonisten für PPARδ/β
Verbindungen, die mit der 1,2,4-Oxadiazol-Gruppe verwandt sind, wurden als potenzielle Agonisten für Peroxisom-Proliferator-aktivierte Rezeptoren (PPARδ/β) untersucht. Diese Rezeptoren sind an der Regulation des Stoffwechsels beteiligt, und Agonisten können zur Behandlung von Stoffwechselstörungen eingesetzt werden .
Hemmung der Carboanhydrase
Die Einarbeitung von Sulfonamiden in 1,2,4-Oxadiazolringe kann Verbindungen erzeugen, die als Carboanhydrase-Hemmer wirken. Diese Inhibitoren finden Anwendung bei der Behandlung von Glaukom, Epilepsie und Höhenkrankheit sowie in Diuretika und Anti-Adipositas-Medikamenten .
Antifungal und antibakterielle Eigenschaften
Der 1,2,4-Oxadiazol-Rest, der Teil der Struktur der Verbindung ist, ist mit antimykotischen und antibakteriellen Eigenschaften verbunden. Dies deutet auf das Potenzial zur Entwicklung neuer antimikrobieller Mittel hin, die die wachsende Besorgnis über Antibiotikaresistenz angehen könnten .
Herbizide Eigenschaften
Sulfonamidderivate, die den 1,2,4-Oxadiazol-Rest enthalten, wurden ebenfalls als herbizide Eigenschaften beschrieben. Dies könnte zur Entwicklung neuer Herbizide für landwirtschaftliche Anwendungen führen, die zur Unkrautbekämpfung und zum Pflanzenschutz beitragen .
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
The compound acts as an agonist for the PPARδ/β receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, leads to the activation of the PPARδ/β receptors. This activation can lead to various changes in the cell, depending on the specific pathways affected.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-3-5-8(6-4-7)11-15-12(19-18-11)9-10(14)16-17-13(9)20-2/h3-6H,1-2H3,(H3,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQXAVZEXNUYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
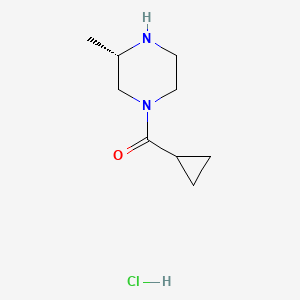
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
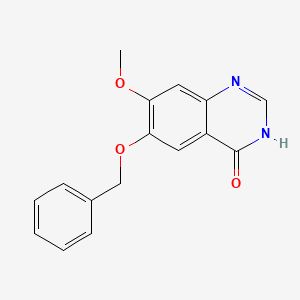
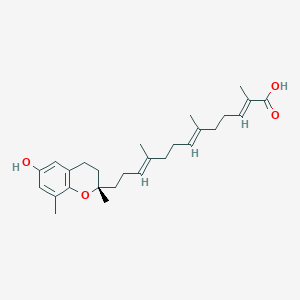

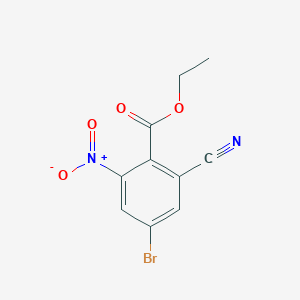
![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)


![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
